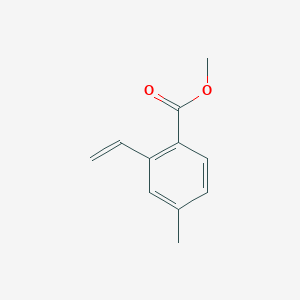![molecular formula C15H21BO2 B3097346 [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester CAS No. 1309981-25-6](/img/structure/B3097346.png)
[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester
説明
“[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is a chemical compound that is used as a building block in organic synthesis . It is a white or off-white solid powder .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylacetic acid methyl ester with a THF/methanol mixture (4:1, 25 ml) and 1N sodium hydroxide solution (5.7 ml). The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours. After cooling the reaction mixture to room temperature, it is concentrated under reduced pressure. Water is added to the concentrated residue, and the mixture is acidified to a slightly acidic pH by adding 1N hydrochloric acid. The precipitated solid is collected by filtration and dried under reduced pressure .
Molecular Structure Analysis
The molecular formula of “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is C15H21BO2, and its molecular weight is 244.14 g/mol .
Physical And Chemical Properties Analysis
The compound is a white or off-white solid powder . Its melting point is 197-200 °C (lit.), and its predicted boiling point is 345.8±44.0 °C. The predicted density is 1.25±0.1 g/cm3. It is soluble in methanol .
科学的研究の応用
Boronate Affinity Materials
Boronate affinity materials have emerged as important media for the selective separation and molecular recognition of cis-diol-containing compounds . With the introduction of boronic acid functionality, these materials exhibit several significant advantages, including broad spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, and detection can be at the interface of the sensing material or within the bulk sample .
Artificial Blood Vessels
Research using boronate ester bonds has contributed to the design of complex artificial blood vessels. These vessels use a self-healing, injectable, and glucose-reactive sacrificial hydrogel .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Building Materials for Microparticles
Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
将来の方向性
The future directions for “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, it could be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .
作用機序
Target of Action
Diisopropyl (p-tolylethynyl)boronate, also known as [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester, is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are known to interact with a variety of targets, primarily through their boron moiety . .
Mode of Action
Organoboron compounds, in general, are known to participate in a variety of reactions, including asymmetric catalysis . They can react with electrophilic functional groups or catalysts in a variety of ways, allowing a relatively simple fragment to be exploited into a diverse array of complex products .
Biochemical Pathways
Organoboron compounds are known to participate in a range of reactions, including the allylboration of carbonyl and imine functionalities . They can also participate in other C−C bond-forming reactions via cross-coupling reactions .
Result of Action
Organoboron compounds, in general, are known to participate in a variety of reactions that can lead to the formation of complex products .
特性
IUPAC Name |
2-(4-methylphenyl)ethynyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12(2)17-16(18-13(3)4)11-10-15-8-6-14(5)7-9-15/h6-9,12-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUORZWUHUUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1=CC=C(C=C1)C)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



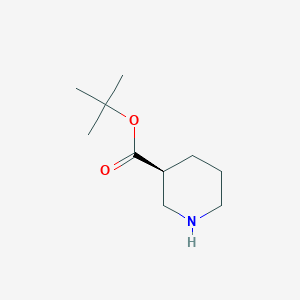
![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
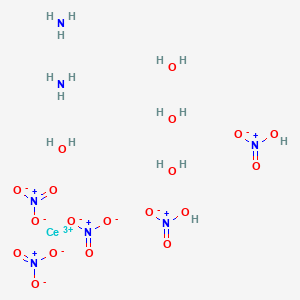
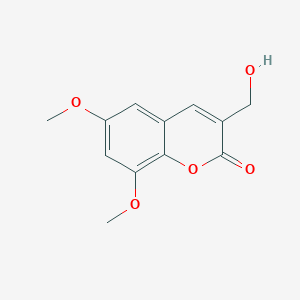
![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)
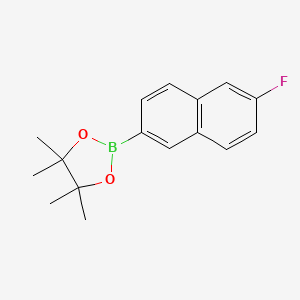
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)
![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)
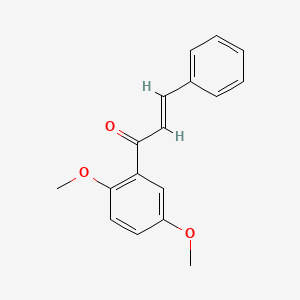
![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)
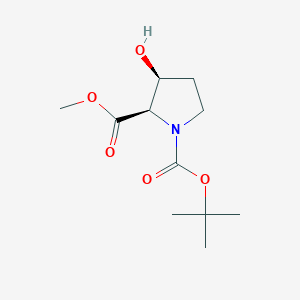
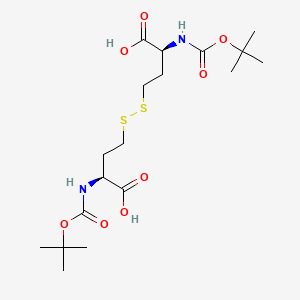
![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)
